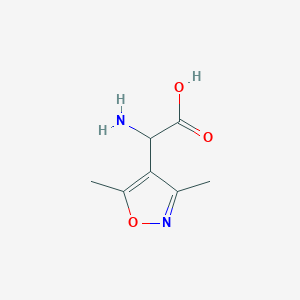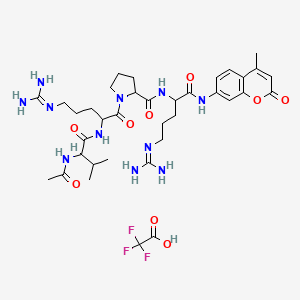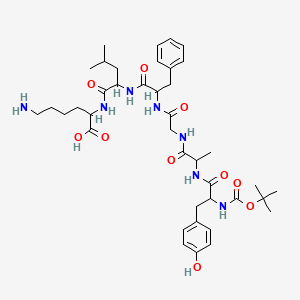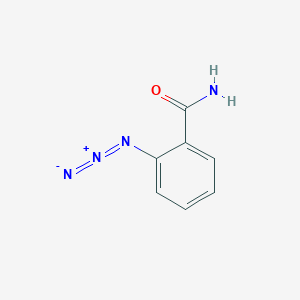
Eglin c (60-63)-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
伊格林c (60-63)-甲酯是一种从更大的蛋白质伊格林c中衍生的肽序列,该蛋白质从水蛭(Hirudo medicinalis)中分离得到。 该肽序列以其对人白细胞弹性蛋白酶、组织蛋白酶G、猪胰弹性蛋白酶和α-糜蛋白酶的抑制活性而闻名 .
准备方法
合成路线和反应条件
伊格林c (60-63)-甲酯可以使用传统的肽合成方法合成。一种常见的方法是固相肽合成 (SPPS) 方法,该方法涉及将氨基酸逐步添加到锚定在固体树脂上的生长肽链中。 甲酯基团在合成过程中被引入到肽的C端 .
工业生产方法
伊格林c (60-63)-甲酯的工业生产通常涉及大规模SPPS。该方法可以有效且高产地生产肽。 该过程包括使用自动肽合成仪,这些合成仪促进了肽链延伸所需的脱保护和偶联反应的重复循环 .
化学反应分析
反应类型
伊格林c (60-63)-甲酯会发生各种化学反应,包括:
水解: C端处的酯键可以在酸性或碱性条件下水解,生成相应的羧酸。
氧化: 肽可以发生氧化反应,特别是在甲硫氨酸残基处,导致形成亚砜或砜。
常用试剂和条件
水解: 酸性水解可以使用盐酸进行,而碱性水解可以使用氢氧化钠进行。
氧化: 可以使用过氧化氢或甲酸等氧化剂。
还原: 通常使用 DTT 或 TCEP 等还原剂.
主要形成的产物
水解: 主要产物是相应的羧酸。
氧化: 形成亚砜或砜。
还原: 从二硫键生成硫醇基团.
科学研究应用
伊格林c (60-63)-甲酯在科学研究中有几个应用:
化学: 它被用作研究肽合成和修饰技术的模型肽。
生物学: 该肽被用于研究调查蛋白质酶的抑制,例如人白细胞弹性蛋白酶和组织蛋白酶G。
医学: 由于其抑制活性,它被探索为治疗涉及过度蛋白酶活性的疾病的潜在治疗剂,例如慢性阻塞性肺病 (COPD) 和囊性纤维化。
工业: 该肽用于开发用于各种工业应用的蛋白酶抑制剂,包括为洗涤剂配制酶抑制剂。
作用机制
伊格林c (60-63)-甲酯通过与靶蛋白酶的活性位点结合而发挥其作用,从而抑制其酶活性。该肽与蛋白酶的催化三联体相互作用,阻止底物结合和随后的蛋白水解。这种抑制是通过形成稳定的酶-抑制剂复合物来实现的。
相似化合物的比较
类似化合物
伊格林c (41-49): 抑制组织蛋白酶G 和α-糜蛋白酶,但不抑制白细胞弹性蛋白酶。
伊格林c (22-25): 抑制组织蛋白酶G 和α-糜蛋白酶,但不抑制白细胞弹性蛋白酶。
伊格林c (8-70): 对白细胞弹性蛋白酶、组织蛋白酶G 和α-糜蛋白酶表现出抑制活性。
独特性
伊格林c (60-63)-甲酯的独特性在于它选择性地抑制白细胞弹性蛋白酶,而不会显着影响组织蛋白酶G 或α-糜蛋白酶。这种特异性使其成为研究白细胞弹性蛋白酶相关生物过程和开发靶向治疗剂的宝贵工具。
属性
IUPAC Name |
methyl 2-[[2-[[4-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARUNJLGFXUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
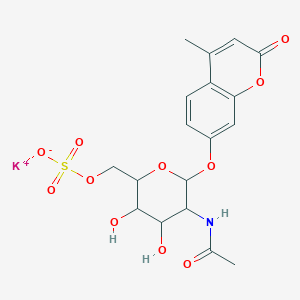


![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
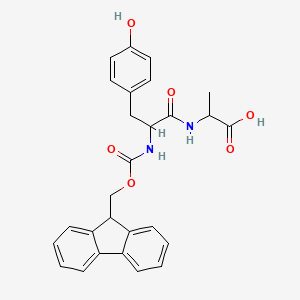

![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
